molecular formula C9H15IN2O B3000550 3-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1855941-23-9

3-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No. B3000550
CAS RN: 1855941-23-9
M. Wt: 294.136
InChI Key: UYVQSCHSPMXKHF-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyrazole derivative that has been synthesized using a specific method, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Synthesis and Characterization

  • N1-substituted Pyrazoles : The study by Holzer and Gruber (1995) focused on synthesizing 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, providing insights into their NMR spectroscopic characteristics. This research contributes to understanding the chemical properties of halogenated pyrazoles, including 4-iodo derivatives (Holzer & Gruber, 1995).

  • Monomeric and Oligomeric Pyrazoles : Potapov et al. (2006) synthesized 1,1′-methylenebis(1H-pyrazole) derivatives and investigated their potential for forming oligomeric compounds. This research is significant for understanding the polymerization potential of pyrazole derivatives (Potapov, Khlebnikov, & Vasilevskii, 2006).

  • Electrosynthesis of Iodopyrazoles : Lyalin et al. (2010) explored the electrosynthesis of 4-iodo-substituted pyrazoles, which is pertinent to the synthesis of 3-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole. Their research showed the feasibility of synthesizing iodinated pyrazoles under specific conditions (Lyalin, Petrosyan, & Ugrak, 2010).

Applications in Chemical Processes

  • Catalytic Activity : Maspero et al. (2003) studied polynuclear copper(I) pyrazolate complexes, revealing their catalytic activity in the cyclopropanation of olefins. This research is relevant for understanding how pyrazole derivatives can be used in catalysis (Maspero, Brenna, Galli, & Penoni, 2003).

  • Ligand Synthesis : Grotjahn et al. (2002) presented the synthesis of pyrazoles with functionalized side chains, demonstrating their potential as ligands in various chemical reactions. This application is important for designing new chemical entities for specific purposes (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-4-7(2)13-6-9-8(10)5-12(3)11-9/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVQSCHSPMXKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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